Cas no 1457206-59-5 (1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene)

1-1-(Benzyloxy)-2-bromoethyl-4-fluorobenzene is a brominated aromatic compound featuring a benzyloxy substituent and a fluorine atom on the phenyl ring. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of both bromine and fluorine enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The benzyloxy group offers additional protection or derivatization opportunities. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly valuable in medicinal chemistry for the development of fluorinated bioactive molecules, where precise control over molecular architecture is critical.
1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene structure
1457206-59-5 structure
商品名:1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene
CAS番号:1457206-59-5
MF:C15H14BrFO
メガワット:309.173467159271
CID:6467828
PubChem ID:62111870

1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene 化学的及び物理的性質

名前と識別子

    • 1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene
    • AKOS011391620
    • 1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
    • 1457206-59-5
    • EN300-1132815
    • インチ: 1S/C15H14BrFO/c16-10-15(13-6-8-14(17)9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2
    • InChIKey: JVKNZIJXTBPYFL-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC(=CC=1)F)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 308.02121g/mol
  • どういたいしつりょう: 308.02121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 9.2Ų

1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132815-0.1g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1132815-0.05g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1132815-1g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
1g
$557.0 2023-10-26
Enamine
EN300-1132815-5g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1132815-1.0g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5
1g
$0.0 2023-06-09
Enamine
EN300-1132815-10g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1132815-0.5g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1132815-2.5g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1132815-0.25g
1-[1-(benzyloxy)-2-bromoethyl]-4-fluorobenzene
1457206-59-5 95%
0.25g
$513.0 2023-10-26

1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene 関連文献

1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzeneに関する追加情報

1-1-(Benzyloxy)-2-Bromoethyl-4-Fluorobenzene: A Comprehensive Overview

The compound 1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene, identified by the CAS number CAS No. 1457206-59-5, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. Recent studies have highlighted its role in drug discovery, material science, and advanced organic synthesis techniques.

The molecular structure of 1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene comprises a benzene ring substituted with a fluorine atom at the para position, a benzyloxy group at the ortho position, and a bromoethyl group at the meta position. This arrangement creates a molecule with high reactivity and versatility, making it an ideal candidate for further chemical modifications. Researchers have explored its potential as an intermediate in the synthesis of complex pharmaceutical compounds, particularly those requiring precise control over steric and electronic effects.

Recent advancements in computational chemistry have allowed for detailed analysis of the electronic properties of CAS No. 1457206-59-5. Studies using density functional theory (DFT) have revealed that the molecule exhibits significant electron-withdrawing effects due to the fluorine and bromine substituents. These findings are crucial for understanding its reactivity in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

In terms of synthesis, the compound can be prepared through a multi-step process involving Friedel-Crafts alkylation and subsequent bromination. The reaction conditions, including temperature and catalyst selection, play a pivotal role in achieving high yields and purity. Recent optimizations have focused on green chemistry principles, reducing the environmental impact of its production process.

The application of 1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene extends beyond traditional chemical synthesis. It has been explored as a precursor in the development of advanced materials, such as polymerizable monomers for high-performance polymers. Its ability to undergo controlled polymerization under specific conditions makes it a valuable asset in materials science research.

In conclusion, CAS No. 1457206-59-5, or 1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene, stands out as a versatile compound with promising applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in contemporary organic chemistry.

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